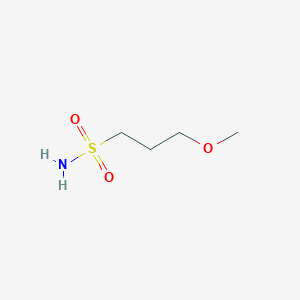
1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one
Übersicht
Beschreibung
1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one, also known as TDP, is a heterocyclic compound that has gained interest in the scientific community due to its unique chemical structure and potential applications in various fields. TDP is a pyrazine derivative that contains two chlorine atoms and a trimethylene bridge. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one is not fully understood. However, studies have shown that 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one has also been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one has been shown to have low toxicity and minimal side effects in animal studies. However, further studies are needed to determine the long-term effects of 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one on human health. 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one has been shown to have a low affinity for plasma proteins and is rapidly metabolized in the liver. 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one has also been shown to have a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one has several advantages for lab experiments, including its ease of synthesis and low toxicity. 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one can also be easily modified to produce new compounds with different properties. However, 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one has some limitations, including its low solubility in water and its short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one. One potential direction is the development of new 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one-based compounds with improved properties, such as increased solubility and longer half-life. Another direction is the investigation of 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one's potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the study of 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one's mechanism of action and its interaction with biological systems may provide insights into new drug targets and therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one has shown potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one has also been studied for its antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. In materials science, 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one has been used as a building block for the synthesis of new polymers and materials. In organic synthesis, 1,6-Trimethylene-3,5-dichloropyrazine-2(1H)-one has been used as a starting material for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
1,3-dichloro-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-4-2-1-3-11(4)7(12)6(9)10-5/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGGCUUZDXKFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C(C(=O)N2C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3306382.png)


![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)
![(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3306414.png)



![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3306449.png)

![N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3306458.png)

